molecular formula C20H35N3O3S B4056183 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine

Cat. No.: B4056183
M. Wt: 397.6 g/mol
InChI Key: REMHVSBNROOMEL-UHFFFAOYSA-N
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Description

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a piperidine ring with an imidazole moiety, further substituted with butyl, cyclohexylsulfonyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and cyclohexylsulfonyl groups. The final step involves the attachment of the piperidine ring and the methoxy group. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and piperidine derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-ethoxypiperidine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O3S/c1-3-4-12-23-17(16-22-13-10-18(26-2)11-14-22)15-21-20(23)27(24,25)19-8-6-5-7-9-19/h15,18-19H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMHVSBNROOMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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